Esculin, also known as aesculin, is a naturally occurring coumarin glycoside primarily found in the bark of the horse chestnut tree (Aesculus hippocastanum) and the leaves of the fraxinus genus [, , ]. It is classified as a hydroxycoumarin due to the presence of a hydroxyl group on the coumarin ring [].
Esculin has been a subject of scientific research for its diverse biological activities, including anti-inflammatory, antioxidant, antitumor, antiviral, and antibacterial properties []. These properties have led to its investigation in various research fields such as oncology, pharmacology, and microbiology [, , ].
In microbiology, esculin is a key component in the bile-esculin test, a widely used method for identifying certain bacterial species based on their ability to hydrolyze esculin in the presence of bile [, , ].
Methods of Synthesis
The synthesis of esculin can be achieved through several methods, including chemical synthesis and biotransformation techniques.
Molecular Structure
Esculin has a complex molecular structure characterized by a coumarin backbone with a glycoside moiety. Its chemical formula is C_15H_16O_9, and it features both hydroxyl groups and a methoxy group that contribute to its solubility and reactivity.
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used techniques to confirm the structure of esculin and its derivatives .
Chemical Reactions Involving Esculin
Esculin participates in various chemical reactions that can modify its structure and enhance its properties:
Mechanism of Action
The pharmacological effects of esculin are attributed to several mechanisms:
These mechanisms have been validated through various in vitro and in vivo studies demonstrating esculin's efficacy against oxidative damage and inflammation .
Physical Properties
Chemical Properties
These properties are crucial for determining the appropriate storage conditions and applications in formulations .
Scientific Applications
Esculin exerts potent anti-inflammatory effects by inhibiting key signaling pathways. In lipopolysaccharide (LPS)-induced RAW264.7 macrophages and dextran sulfate sodium (DSS)-induced colitis models, esculin suppresses nuclear factor kappa-B (NF-κB) activation by preventing IκB degradation and nuclear translocation of p65. Concurrently, it inhibits mitogen-activated protein kinase (MAPK) pathway components (ERK, JNK, p38), reducing downstream pro-inflammatory mediator production [1] [5] [8]. This dual-pathway inhibition significantly lowers nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) levels in acute lung and kidney injury models [4] [8].
Esculin disrupts neutrophil chemotaxis by targeting the p21-activated kinase 1 (PAK1)/LIM domain kinase 1 (LIMK1)/cofilin signaling axis. Phosphorylation of cofilin—an actin-depolymerizing protein—is reduced by esculin, impairing cytoskeletal reorganization necessary for neutrophil migration. In vivo studies show attenuated neutrophil infiltration into inflamed tissues, notably in LPS-induced acute lung injury models [1] [4] [8].
In ulcerative colitis and adjuvant-induced arthritis, esculin downregulates tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, and monocyte chemoattractant protein-1 (MCP-1). This occurs via inhibition of high-mobility group box 1 (HMGB1)/Toll-like receptor 4 (TLR4) and myeloid differentiation primary response 88 (MyD88) pathways, mitigating intestinal and joint inflammation [1] [4] [8].
Table 1: Anti-Inflammatory Mechanisms of Esculin in Disease Models
Disease Model | Key Targets | Observed Effects |
---|---|---|
DSS-Induced Colitis | NF-κB, HMGB1/TLR4 | ↓ TNF-α, IL-1β, IL-6; ↓ neutrophil infiltration |
LPS-Induced Lung Injury | PAK1/LIMK1/cofilin | Impaired neutrophil chemotaxis; ↓ NO, iNOS |
Adjuvant-Induced Arthritis | MAPK (p38, JNK) | ↓ IL-1β, TNF-α; reduced synovial inflammation |
Esculin activates the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, promoting its translocation to the nucleus. This upregulates antioxidant response element (ARE)-driven genes encoding heme oxygenase-1 (HO-1), superoxide dismutase (SOD), glutathione peroxidase (GPx), and glutathione reductase (GR). In tert-butyl hydroperoxide (t-BHP)-stressed HepG2 cells, esculin elevates SOD and glutathione (GSH) while reducing malondialdehyde (MDA) and reactive oxygen species (ROS) [1] [7] [8].
Esculin scavenges multiple free radicals, including 2,2-diphenyl-1-picrylhydrazyl (DPPH; EC₅₀ = 0.141 μM), hydroxyl radicals (•OH), and superoxide anions (O₂•⁻). In dopamine-stressed human neuroblastoma SH-SY5Y cells, it reduces ROS overproduction and enhances SOD/GSH activity, protecting against oxidative neurodegeneration. Similar effects are observed in diabetic nephropathy models, where esculin decreases renal oxidative stress markers [3] [4] [8].
Table 2: Antioxidant Parameters Modulated by Esculin
Assay/Model | Target | Change vs. Control |
---|---|---|
DPPH Radical Scavenging | Free radicals | EC₅₀: 0.141 μM |
t-BHP-Induced HepG2 Cells | SOD, GSH, MDA | ↑ SOD/GSH; ↓ MDA/ROS |
Dopamine-Stressed SH-SY5Y | ROS, SOD | ↓ ROS; ↑ SOD activity |
Esculin induces mitochondrial apoptosis in A549 lung cancer and MDA-MB-231 triple-negative breast cancer cells. It activates caspase-9 and caspase-3, increases Bax/Bcl-2 ratio, and promotes cytochrome c release. Additionally, esculin arrests the cell cycle at G1/S phase by upregulating p53 and p21, suppressing proliferation in a dose-dependent manner (28–900 μmol/L) [4] [8].
In nasopharyngeal carcinoma HNE-3 cells, esculin (0.2–1.8 mmol/L) downregulates matrix metalloproteinase-2 (MMP-2) and MMP-9 expression via inhibition of the rat sarcoma virus (RAS)/extracellular signal-regulated kinase (ERK) pathway. This reduces extracellular matrix degradation, impairing tumor cell adhesion, migration, and invasion [4] [8].
Esculin modulates CD4⁺ T helper (Th) cell differentiation, reducing pro-inflammatory Th1/Th17 subsets while promoting regulatory T cells (Tregs). In colitis models, it decreases interferon-gamma (IFN-γ) and IL-17 production but elevates anti-inflammatory IL-10. This rebalancing of cytokine polarization (Th1/Th17 → Treg) is linked to suppressed NF-κB activation [1] [8] [9].
Esculin promotes M2 macrophage polarization in chronic inflammatory environments. In RAW264.7 macrophages, it downregulates M1 markers (iNOS, TNF-α) and upregulates M2 markers (arginase-1, IL-10), facilitating tissue repair. This phenotype shift is mediated through TLR4/NF-κB pathway inhibition [1] [5].
Esculin enhances glucose uptake by promoting translocation of glucose transporter 4 (GLUT4) to the plasma membrane in adipocytes and skeletal muscle. It potentiates insulin signaling via insulin receptor substrate-1 (IRS-1)/phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) cascade activation, bridging distal insulin signaling and GLUT4 vesicle trafficking [6] [9].
Esculin inhibits glycogen synthase kinase-3β (GSK-3β) by promoting its phosphorylation at Ser⁹. This deactivates GSK-3β, enhancing glycogen synthesis and glucose homeostasis. Dual phosphorylation dynamics (Tyr²¹⁶ vs. Ser⁹) integrate metabolic programs in T cells, impacting immunometabolism crosstalk in diabetic models [3] [6] [9].
Table 3: Metabolic Effects of Esculin in Insulin-Sensitive Tissues
Process | Key Mechanism | Functional Outcome |
---|---|---|
GLUT4 Translocation | IRS-1/PI3K/Akt activation | ↑ Glucose uptake in muscle/adipose |
Glycogen Synthesis | GSK-3β phosphorylation (Ser⁹) | ↑ Glycogen synthase activity |
Immunometabolism | T cell glycolysis/OXPHOS | Balanced T cell activation |
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: